molecular formula C9H3Br5O2 B12832452 3-(Perbromophenyl)acrylic acid

3-(Perbromophenyl)acrylic acid

Cat. No.: B12832452
M. Wt: 542.6 g/mol
InChI Key: LFYUSTLXZCHHSN-OWOJBTEDSA-N
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Description

3-(Perbromophenyl)acrylic acid is an organic compound characterized by the presence of a perbrominated phenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perbromophenyl)acrylic acid typically involves the bromination of phenylacrylic acid. One common method is the addition of bromine to phenylacrylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Perbromophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the brominated phenyl group to less substituted phenyl derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of less substituted phenyl derivatives.

    Substitution: Formation of substituted phenylacrylic acids with various functional groups.

Scientific Research Applications

3-(Perbromophenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Perbromophenyl)acrylic acid involves its interaction with molecular targets through its brominated phenyl group and acrylic acid moiety. The bromine atoms can participate in halogen bonding, while the acrylic acid group can undergo various chemical transformations. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    3-Hydroxypropionic acid: Another acrylic acid derivative with different functional groups.

    Acrylic acid: The parent compound with a simpler structure.

    3-Phenylpropionic acid: A structurally related compound with a phenyl group but without bromination.

Uniqueness: 3-(Perbromophenyl)acrylic acid is unique due to the presence of multiple bromine atoms, which impart distinct chemical reactivity and potential for diverse applications. The brominated phenyl group enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C9H3Br5O2

Molecular Weight

542.6 g/mol

IUPAC Name

(E)-3-(2,3,4,5,6-pentabromophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H3Br5O2/c10-5-3(1-2-4(15)16)6(11)8(13)9(14)7(5)12/h1-2H,(H,15,16)/b2-1+

InChI Key

LFYUSTLXZCHHSN-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(=O)O)\C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Canonical SMILES

C(=CC(=O)O)C1=C(C(=C(C(=C1Br)Br)Br)Br)Br

Origin of Product

United States

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